BS2G Crosslinker
Description
Properties
Molecular Formula |
C13H14N2O14S2 |
|---|---|
Molecular Weight |
486.38 |
IUPAC Name |
Bis[Sulfosuccinimidyl] glutarate |
InChI |
InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |
InChI Key |
OWSWOWLMQKUWTE-UHFFFAOYSA-N |
SMILES |
O=C(ON1C(C(S(=O)(O)=O)CC1=O)=O)CCCC(ON2C(C(S(=O)(O)=O)CC2=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BS2G Crosslinker, BS2G Cross linker, BS2G Cross-linker |
Origin of Product |
United States |
Mechanistic Principles of Bs2g Crosslinker Reactivity in Research Contexts
Homobifunctional Amine-Reactive Chemistry of BS2G Crosslinker
Bis(sulfosuccinimidyl) glutarate (BS2G) is classified as a homobifunctional crosslinker, indicating it has two identical reactive ends separated by a spacer arm. nih.govproteochem.com This symmetrical design allows for the covalent linkage of molecules, a fundamental technique in various biochemical and structural biology research applications. nih.gov
The reactivity of BS2G stems from its two Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester groups. nih.govthermofisher.com A key characteristic of these groups is the presence of a sulfonate (-SO3-) moiety on the N-hydroxysuccinimide ring. This feature significantly enhances the water solubility of the crosslinker. thermofisher.combioacts.com Consequently, crosslinking reactions can be conducted in aqueous buffers without resorting to organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can disrupt protein structures. thermofisher.comthermofisher.com The Sulfo-NHS ester functions as an efficient leaving group, which is crucial for the subsequent reaction with primary amines. nih.gov
BS2G demonstrates high specificity for primary amine groups (-NH2). nih.govthermofisher.com In the context of proteins and peptides, these primary amines are primarily located at the N-terminus of each polypeptide chain and on the ε-amino group of lysine (B10760008) (Lys) side chains. thermofisher.comthermofisher.com The reaction proceeds through nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the Sulfo-NHS ester. smolecule.com This targeted reactivity allows for the specific linkage of proteins at these amine-containing sites. labx.com
The chemical interaction between a Sulfo-NHS ester of BS2G and a primary amine culminates in the creation of a very stable amide bond. thermofisher.comsmolecule.com This reaction results in the release of the Sulfo-N-hydroxysuccinimide group as a byproduct. thermofisher.com The newly formed amide linkage is covalent and essentially irreversible under standard biological conditions, ensuring the durability of the crosslinked product for downstream analytical procedures. researchgate.net
Chemical Characteristics Pertinent to Biological Research Applications
The specific chemical properties of BS2G make it a valuable tool for studying protein interactions in biological systems, particularly in aqueous environments and for cell-surface specific investigations. proteochem.comcovachem.com
Water Solubility for Aqueous Buffer Systems in Biological Experiments
BS2G is a water-soluble crosslinker. proteochem.comcovachem.cominsung.net This characteristic is conferred by the presence of sulfonate groups on the N-hydroxysuccinimide rings. smolecule.com Its solubility in aqueous solutions, up to approximately 10 mM, allows for cross-linking reactions to be performed in a variety of common biological buffers such as phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, typically at a pH range of 7 to 9. thermofisher.comcovachem.comthermofisher.com
The ability to conduct experiments in aqueous buffers near physiological conditions is a significant advantage, as it helps to maintain the native structure and function of proteins during the cross-linking process. proteochem.cominsung.net This avoids the need for organic solvents like DMSO or DMF to dissolve the crosslinker, which can potentially denature or alter the conformation of the proteins being studied. covachem.cominsung.net
Membrane Impermeability for Cell Surface-Specific Research
BS2G is considered a membrane-impermeable molecule. proteochem.comcovachem.cominsung.net The negatively charged sulfonate groups that enhance its water solubility also prevent it from passively crossing the lipid bilayer of cell membranes. thermofisher.comnih.gov This property makes BS2G an ideal reagent for specifically studying protein interactions on the exterior surface of cells. proteochem.cominsung.netmedkoo.com
When intact cells are treated with BS2G, the cross-linking is restricted to extracellular domains of transmembrane proteins and other proteins located on the cell surface. proteochem.comnih.gov This allows researchers to probe the organization and interaction of cell surface proteins in their native environment without affecting intracellular proteins. thermofisher.com Its non-permeable nature is a key distinction from its analog, Disuccinimidyl glutarate (DSG), which lacks the sulfo-NHS groups and is membrane-permeable. proteochem.cominsung.net
Table 2: Key Chemical Characteristics of BS2G for Biological Research
| Characteristic | Description | Relevance to Research | Citations |
|---|---|---|---|
| Water Solubility | Soluble in aqueous solutions up to ~10 mM. | Allows reactions in physiological buffers, preserving protein structure. | thermofisher.comproteochem.comcovachem.com |
| Membrane Permeability | Impermeable to cell membranes. | Enables specific cross-linking of cell surface proteins. | proteochem.comcovachem.cominsung.netnih.gov |
| Reactive Groups | Homobifunctional Sulfo-NHS esters. | Reacts with primary amines (lysine, N-terminus) at pH 7-9. | thermofisher.comcovachem.com |
| Spacer Arm Length | 7.7 Ångstroms. | Provides distance constraints for structural analysis. | proteochem.cominsung.net |
Applications of Bs2g Crosslinker in Protein Structural and Interaction Studies
Elucidation of Protein-Protein Interaction (PPI) Networks
The study of protein-protein interactions is fundamental to understanding cellular processes. consensus.app Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying these interactions on a large scale. thermofisher.comnih.govnih.gov BS2G, with its defined spacer arm length, plays a crucial role in this field. proteochem.comnih.gov
Identification of Interacting Protein Partners in Complex Biological Systems
BS2G is instrumental in identifying interacting protein partners within complex biological mixtures, such as whole-cell lysates. nih.govpnas.org Its ability to covalently link proteins that are in close proximity allows researchers to "freeze" interactions that might otherwise be too transient to capture. mdpi.comcipsm.de By crosslinking proteins within a cell or cell lysate, researchers can then use techniques like immunoprecipitation to pull down a protein of interest and identify its binding partners through mass spectrometry. mdpi.com
For instance, a study on E. coli whole-cell lysate utilized BS2G to identify a significant number of interlinked peptides, revealing a network of protein interactions within the bacterial cell. pnas.org The water-soluble nature of BS2G is particularly advantageous in these experiments, as it allows the crosslinking reaction to occur in aqueous, near-physiological conditions without the need for organic solvents that could disrupt natural protein structures and interactions. smolecule.com Furthermore, its membrane impermeability ensures that in studies with whole cells, only cell-surface protein interactions are targeted. smolecule.com
The use of deuterated (heavy) and non-deuterated (light) versions of BS2G (BS2G-d4 and BS2G-d0, respectively) in combination with mass spectrometry provides a powerful method for identifying crosslinked peptides. proteochem.comthermofisher.complos.org This isotopic labeling strategy facilitates the differentiation of crosslinked peptides from the much more abundant non-crosslinked peptides in the complex mixture of a digested protein sample. plos.orgthermofisher.com
Mapping of Inter-subunit and Inter-protein Interaction Sites
Beyond simply identifying interacting partners, BS2G is used to map the specific sites of interaction between proteins or within protein subunits. nih.govnih.govpnas.org The crosslinker forms a covalent bridge between lysine (B10760008) residues (and N-termini) that are within a certain distance of each other, dictated by the 7.7 Å spacer arm of BS2G. proteochem.comnih.gov By digesting the crosslinked protein complex and analyzing the resulting peptides by mass spectrometry, researchers can identify the specific amino acid residues that have been linked. nih.govnih.gov This information provides valuable distance constraints that help to define the binding interface.
A notable example is the study of αA-WT crystallin and its mutant αA-G98R, where BS2G was used to identify subunit-subunit interaction sites. plos.org By comparing the crosslinking patterns of the wild-type and mutant proteins, the study provided insights into the abnormal interactions responsible for the aggregation of the mutant protein, a process implicated in cataract formation. plos.orgresearchgate.net Similarly, BS2G has been used to investigate the structure of proteasomal core particles in Haloferax volcanii, identifying both intramolecular and intermolecular cross-links that helped to validate the predicted 3D structures of the protein subunits and their arrangement within the complex. nih.gov
The following table summarizes a selection of studies that have utilized BS2G to map interaction sites:
| Protein/Complex Studied | Organism | Key Findings from BS2G Crosslinking | Reference(s) |
| αA-Crystallin | Bovine | Identified subunit-subunit interaction sites, revealing differences between wild-type and a cataract-associated mutant. | plos.org |
| 20S Core Proteasome | Haloferax volcanii | Provided intramolecular and intermolecular distance constraints to validate subunit structures and the overall quaternary structure. | nih.gov |
| Glutathione S-transferase (GST) | - | Revealed specific cross-links consistent with the known dimeric structure of the protein. | pnas.org |
| Bovine Serum Albumin (BSA) | Bovine | Identified numerous inter-peptide cross-links, demonstrating the utility of BS2G in mapping intra-protein contacts. | pnas.org |
Capture and Stabilization of Transient and Labile Protein Complexes
Many crucial protein-protein interactions are transient and weak, making them difficult to study using traditional biochemical methods. mdpi.comnih.gov BS2G and other chemical crosslinkers are particularly valuable for capturing these fleeting interactions by covalently stabilizing the complex. pnas.orgmdpi.comcipsm.deresearchgate.net This stabilization allows for the purification and analysis of complexes that would otherwise dissociate. nih.gov
The ability to "trap" these transient interactions provides a snapshot of dynamic cellular processes. nih.gov For example, signaling pathways often involve a series of transient interactions that relay a signal from one protein to another. By using BS2G, researchers can capture these intermediate complexes and identify the proteins involved, providing a more complete picture of the pathway. While formaldehyde (B43269) is often used for in vivo crosslinking to stabilize transient interactions, BS2G is a key reagent for in vitro and, in some contexts, in situ stabilization due to its defined spacer length and specific reactivity. nih.gov
Analysis of Protein Proximity and Architectural Organization within Complexes
In the study of the Haloferax volcanii 20S proteasome, the identification of intermolecular cross-links between different subunits using BS2G was essential for assembling the individual protein models into the correct quaternary structure of the entire complex. nih.gov This demonstrates how even a small number of cross-linking constraints can be sufficient to validate the predicted topology of a protein complex. nih.gov The use of crosslinkers with different spacer arm lengths can provide a more comprehensive map of distances within a complex, further refining the architectural model. korambiotech.com
Determination of Protein Conformation and Tertiary/Quaternary Structures
Beyond mapping interactions between different proteins, BS2G is a powerful tool for probing the three-dimensional structure of individual proteins and protein complexes.
Generation of Intramolecular Distance Constraints for Protein Modeling
The generation of distance constraints is a key application of BS2G in structural biology. researchgate.netkorambiotech.commaxperutzlabs.ac.atresearchgate.net When BS2G links two lysine residues within the same polypeptide chain (an intramolecular cross-link), it provides a specific distance constraint: the Cα atoms of the two linked lysines must be within a certain maximum distance, which is a function of the crosslinker's spacer arm length and the length of the lysine side chains. nih.govacs.org
These experimentally derived distance constraints are then used to guide and validate computational protein structure modeling. nih.govnih.gov For proteins where a high-resolution structure is not available, these constraints can be used to select the most accurate model from a pool of predicted structures or to refine an existing model. nih.govresearchgate.net
A study on the proteasomal CPs of H. volcanii successfully used intramolecular cross-links generated by BS2G to validate the predicted 3D structures of the individual protein subunits. nih.gov The researchers found that only one intramolecular cross-link in the α1 subunit was consistent with the BS2G spacer length, providing strong evidence for the predicted fold of that protein. nih.gov This highlights the precision of the information that can be obtained using BS2G.
The following table details examples of intramolecular distance constraints generated using BS2G and their application in protein modeling:
| Protein Studied | Cross-linked Residues | Cα-Cα Distance (Å) in Model | BS2G Spacer Arm Length (Å) | Application of Constraint | Reference(s) |
| H. volcanii α1 proteasome subunit | K54 - K68 | 9.4 | 7.7 | Validated the predicted 3D structure of the subunit. | nih.gov |
| Bovine Serum Albumin (BSA) | Various Lys-Lys pairs | Variable | 7.7 | Provided distance constraints for mapping the protein's tertiary structure. | pnas.org |
| HOP2-MND1 complex | Various Lys-Lys pairs | Variable | 7.7 | Guided molecular modeling to predict the open, parallel arrangement of the heterodimer. | nih.gov |
It is important to note that the flexibility of both the protein and the crosslinker means that the observed distance between Cα atoms can sometimes be slightly greater than the theoretical maximum length of the crosslinker. nih.gov Despite this, the constraints provided by BS2G are invaluable for refining our understanding of protein structure and function.
Refinement of Protein Three-Dimensional Models Using Crosslinking Data
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the refinement of protein three-dimensional (3D) models. By introducing a covalent bond between specific amino acid residues that are in close proximity, cross-linkers provide distance constraints that can be used to validate and improve computational protein models. The BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinker, an amine-reactive, water-soluble, and non-cleavable reagent, is particularly useful in this regard due to its defined spacer arm length.
The fundamental principle involves reacting a protein or protein complex with BS2G, which forms stable amide bonds between primary amines, primarily the ε-amino group of lysine residues and the N-terminus of polypeptides. labx.com Following cross-linking, the protein is enzymatically digested, and the resulting peptide mixture is analyzed by mass spectrometry to identify the cross-linked peptides. nih.gov The identification of these cross-linked peptides provides crucial information about which amino acid residues are spatially close in the protein's native structure. This experimental data serves as a set of distance restraints. For instance, the BS2G cross-linker can connect two lysine residues with a Cα–Cα distance of up to approximately 34 Å. plos.org
These distance constraints are then integrated into computational modeling workflows to refine theoretical 3D protein models. biorxiv.org If a computational model predicts a distance between two lysine residues that is significantly greater than the spacer arm length of BS2G, but an experimental cross-link is observed, it indicates that the model may be inaccurate and requires adjustment. This iterative process of comparing experimental cross-linking data with computational models allows for a more accurate determination of protein topology and domain organization. osu.edunih.gov
A notable application of this technique is the use of isotopically labeled cross-linkers, such as the BS2G-d0/d4 pair. labx.com This involves using a 1:1 mixture of the light (d0) and heavy (d4, containing four deuterium (B1214612) atoms) forms of BS2G. capes.gov.br The 4 Dalton mass difference between the light and heavy cross-linkers results in characteristic doublet signals in the mass spectrum for cross-linked peptides, which simplifies their identification and reduces the rate of false positives. capes.gov.br This enhanced accuracy in identifying cross-links strengthens the reliability of the distance restraints used for model refinement.
| Feature | Description | Reference |
| Cross-linker | BS2G (Bis[sulfosuccinimidyl] glutarate) | nih.gov |
| Reactive Toward | Primary amines (Lysine, Protein N-terminus) | labx.comnih.gov |
| Spacer Arm Length | 7.7 Å | fishersci.fi |
| Maximum Cα–Cα Distance | ~34 Å | plos.org |
| Isotopic Labeling | BS2G-d0/d4 for simplified MS identification | labx.comcapes.gov.br |
Probing Conformational Dynamics and Alternative Structural States
Proteins are not static entities but often exist in a dynamic equilibrium of different conformational states. XL-MS with BS2G can provide valuable insights into these dynamics by capturing snapshots of various conformations present in solution. nih.gov The identification of cross-links that are inconsistent with a single, static protein structure can reveal the existence of alternative or transient structural states.
These "over-length" cross-links, where the distance between the cross-linked residues in a known crystal structure exceeds the reach of the BS2G spacer arm, are particularly informative. nih.gov They suggest that the protein can adopt alternative conformations where these residues are brought into closer proximity. By modeling these alternative states, researchers can gain a more comprehensive understanding of a protein's functional cycle, including states that may be responsible for ligand binding, catalysis, or interaction with other proteins. nih.gov
The study of protein dynamics using BS2G is enhanced by its ability to cross-link proteins under native-like conditions in solution, providing a more physiologically relevant picture of protein structure compared to the often static view from X-ray crystallography. osu.edu This approach is particularly powerful for studying multi-domain proteins where large-scale domain movements are common. By identifying inter-domain cross-links, it is possible to map the relative orientations of domains in different functional states. nih.gov
| Research Finding | Implication | Reference |
| Identification of "over-length" cross-links | Suggests the existence of alternative protein conformations not captured in static structures. | nih.gov |
| Capturing transient interactions | Provides evidence for short-lived structural states that may be functionally important. | nih.gov |
| Mapping inter-domain movements | Elucidates the dynamic relationship between different domains of a protein. | nih.gov |
Investigation of Flexible and Disordered Protein Regions
Intrinsically disordered proteins (IDPs) and intrinsically disordered regions (IDRs) lack a stable tertiary structure and exist as a dynamic ensemble of conformations. acs.org These regions are often challenging to study using traditional high-resolution structural methods like X-ray crystallography. XL-MS, however, is well-suited for characterizing the structural properties of these flexible regions.
The ability of BS2G to capture transient interactions is particularly valuable for studying the fuzzy complexes formed by IDPs, where interactions are often multivalent and dynamic. The resulting distance restraints can be used to generate and validate computational models of these heterogeneous ensembles, providing insights that are not accessible by other means.
Structural Characterization of Macromolecular Assemblies
Application in Multi-protein Complex Analysis
The analysis of multi-protein complexes is a key area where XL-MS with BS2G has proven to be highly effective. nih.gov By cross-linking a purified protein complex, it is possible to identify both intra- and inter-subunit cross-links. The inter-subunit cross-links are particularly valuable as they provide direct evidence of protein-protein interactions and can be used to map the interaction interfaces between the different components of the complex. nih.govntu.edu.sg
The workflow for analyzing multi-protein complexes with BS2G typically involves incubating the intact complex with the cross-linker, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides. nih.gov The identification of a cross-link between two different proteins within the complex provides a direct spatial constraint, indicating that the two cross-linked residues are in close proximity in the assembled complex.
| Application | Description | Reference |
| Interface Mapping | Identification of inter-protein cross-links to define the contact surfaces between subunits. | nih.govnih.gov |
| Topology Determination | Using distance constraints from cross-links to model the overall arrangement of subunits in a complex. | nih.gov |
| Confirmation of Assembly | Verifying the interaction and relative positioning of components in a macromolecular assembly. | biorxiv.org |
Stabilization of Macromolecular Complexes for Cryo-Electron Microscopy (Cryo-EM) Integration
A significant challenge in structural biology, particularly for single-particle cryo-electron microscopy (cryo-EM), is the inherent flexibility and potential dissociation of large macromolecular complexes during sample preparation. Chemical cross-linking with reagents like BS2G can be employed to stabilize these complexes, making them more amenable to cryo-EM analysis. researchgate.netpreprints.org
By introducing covalent bonds between subunits, BS2G can lock the complex into a more homogeneous conformational state, reducing the structural heterogeneity that can hinder high-resolution image reconstruction in cryo-EM. nih.gov This stabilization is crucial for complexes that are transient or have flexible components. The GraFix method, which combines gradient centrifugation with chemical cross-linking, is one such technique that has been successfully used to prepare stable and homogeneous samples for cryo-EM. nih.gov
The distance constraints obtained from BS2G cross-linking can also be used in conjunction with cryo-EM data to build and refine atomic models of the complex. researchgate.net The cross-links can help to correctly place and orient individual subunits within the lower-resolution density map provided by cryo-EM, leading to a more accurate and detailed final structure. biorxiv.org
Complementary Role to High-Resolution Structural Techniques (NMR, X-ray Crystallography)
While X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful high-resolution techniques, they have limitations. osu.edu X-ray crystallography requires the formation of well-ordered crystals, which can be challenging for large, flexible, or heterogeneous complexes. NMR is generally limited to smaller proteins and protein complexes. osu.edu
XL-MS with BS2G serves as a valuable complementary technique that can overcome some of these limitations. researchgate.net It can be applied to proteins and complexes in their native solution state, does not require crystallization, and can be used to study large and dynamic assemblies. osu.edu The distance restraints obtained from BS2G cross-linking can provide low-resolution structural information that can be used to guide and validate high-resolution structure determination by NMR or X-ray crystallography. nih.gov
For example, cross-linking data can help to resolve ambiguities in the assignment of NMR spectra or to correctly position domains in a crystal structure. Conversely, high-resolution structures can be used to validate the cross-linking data and to provide a more detailed interpretation of the observed cross-links. nih.gov This integrative structural biology approach, combining data from multiple techniques, provides a more comprehensive and reliable understanding of protein structure and function. acs.orgresearchgate.net
| Technique | Strengths of BS2G Cross-linking | Reference |
| X-ray Crystallography | Provides structural information in solution for proteins that are difficult to crystallize. | osu.edu |
| NMR Spectroscopy | Applicable to large proteins and complexes beyond the size limits of NMR. | osu.edu |
| Cryo-Electron Microscopy | Stabilizes complexes and provides distance restraints for model building. | biorxiv.orgresearchgate.net |
Cellular and Systems-Level Proteomics Applications
The application of chemical crosslinking at the cellular and systems level provides a powerful lens through which to view the intricate networks of protein interactions in their native environment. Crosslinking mass spectrometry (XL-MS) has evolved from a tool for studying purified protein complexes into a technique capable of mapping protein-protein interactions (PPIs) on a proteome-wide scale within cells. biorxiv.org Reagents like BS2G (Bis(sulfosuccinimidyl) glutarate) are instrumental in these approaches, enabling the stabilization of both stable and transient interactions for subsequent analysis.
In Vivo Crosslinking Strategies for Proteome-Wide Analysis
The ultimate goal of in vivo crosslinking is to capture a snapshot of protein interaction networks as they exist within a living cell. researchgate.net This approach, also referred to as in situ XL-MS, involves introducing a crosslinking reagent to intact cells, thereby covalently linking proteins that are in close proximity. acs.org However, applying this strategy on a proteome-wide scale presents significant challenges. The sheer complexity of the cellular proteome leads to a vast number of potential crosslinked products, a difficulty often termed the "n² problem," which complicates data analysis and increases the chance of false discoveries. biorxiv.orgnih.gov
To manage this complexity, several strategies have been developed:
MS-Cleavable Crosslinkers : A major advancement has been the development of crosslinkers that can be cleaved within the mass spectrometer during tandem MS analysis. biorxiv.orgacs.org This feature simplifies the identification process by allowing the analysis of the individual peptides that make up the crosslink, effectively reducing the complexity of the database search. acs.org
Isotope Labeling : The use of isotopically labeled crosslinkers, such as a "heavy" (e.g., deuterated) and "light" version of the same reagent, creates a unique isotopic signature in the mass spectra. thermofisher.comnih.gov This signature allows for the specific detection and targeted fragmentation of crosslinked peptides amidst a background of unmodified peptides. acs.org BS2G-d4 is the deuterated version of BS2G-d0, designed for use in such quantitative and comparative crosslinking studies. thermofisher.com
Enrichment Strategies : To reduce sample complexity before MS analysis, affinity tags can be incorporated into the crosslinker's structure. This allows for the specific purification of crosslinked peptides, separating them from the far more abundant unmodified peptides. nih.govelifesciences.org
These strategies have made proteome-wide XL-MS increasingly feasible, paving the way for large-scale, nonbiased analysis of protein interaction networks in their native cellular context. researchgate.netacs.org
Analysis of Protein Interactions in Whole Cell Lysates and Intact Unicellular Organisms
Chemical crosslinking in combination with mass spectrometry is a powerful methodology for determining protein-protein interactions in complex mixtures such as whole cell lysates or within intact unicellular organisms. thermofisher.comthermofisher.com BS2G, as a homobifunctional, amine-reactive crosslinker, has been effectively used in these applications. pnas.orgpnas.org
In one study, BS2G was applied to Escherichia coli whole-cell lysate to identify protein interactions. The analysis successfully identified a significant number of interlinked peptides, demonstrating the utility of BS2G in complex biological samples. The results were compared with those from another crosslinker, NHSF, showing that BS2G yielded a higher number of identified crosslinks in this specific experiment. pnas.orgpnas.org
| Crosslinker | Number of Interlinked Peptides Identified | Reference |
|---|---|---|
| BS2G | 106 | pnas.org |
| NHSF | 73 | pnas.org |
The use of BS2G in intact unicellular organisms is also valuable. Because BS2G is membrane-impermeable, it can be used to specifically crosslink proteins on the cell surface or within the periplasmic space of gram-negative bacteria without disrupting the cell, or it can be used with lysed cells to capture interactions throughout the cellular environment. thermofisher.comcovachem.com This allows for global-scale identification of protein interactions within a single-celled organism under specific physiological conditions. thermofisher.comthermofisher.com
Cell Surface-Specific Crosslinking for Receptor-Ligand Interaction Studies
Identifying the interactions between cell surface receptors and their ligands is crucial for understanding cell signaling, adhesion, and communication. frontiersin.org BS2G is particularly well-suited for these studies due to specific chemical properties that allow it to act exclusively on the cell surface. korambiotech.com
The key feature of BS2G for this application is its membrane impermeability. covachem.com The sulfonyl groups (sulfo-NHS esters) make the molecule water-soluble and prevent it from passing through the cell membrane. korambiotech.com This ensures that when intact cells are treated with BS2G, the crosslinking reactions are confined to extracellular domains of membrane proteins and other surface-associated molecules, preventing unwanted reactions with the vast number of proteins inside the cell. covachem.comkorambiotech.com
The general workflow for this approach involves:
Incubating intact cells with BS2G.
The crosslinker covalently links surface receptors to their interacting ligands or other nearby proteins. frontiersin.org
The cell can then be lysed, and the crosslinked complexes can be isolated and identified using mass spectrometry.
This strategy effectively "freezes" the transient interactions between molecules like host-pathogen surface proteins or receptor-co-receptor complexes, allowing for their definitive identification. frontiersin.orgthermofisher.com
| Property | Advantage | Reference |
|---|---|---|
| Membrane Impermeable | Ensures reactions are specific to the cell surface; does not crosslink intracellular proteins. | covachem.comkorambiotech.com |
| Water-Soluble | Allows for direct use in aqueous buffers without organic solvents, preserving the native cellular environment. | covachem.com |
| Amine-Reactive Sulfo-NHS Esters | Efficiently and specifically targets primary amines (lysine side chains, N-termini) on the protein surface under physiological pH conditions. | covachem.comsmolecule.com |
Bs2g Crosslinker in Advanced Mass Spectrometry Based Methodologies Xl Ms
Isotope-Labeled BS2G for Quantitative Crosslinking Mass Spectrometry
The use of isotope-labeled crosslinkers has significantly advanced the field of quantitative proteomics by enabling the accurate comparison of protein conformations and interactions under different conditions.
BS2G-d0/d4 Mass Pair for Differential Isotopic Labeling
BS2G is available in both a "light" (d0) and a "heavy" (d4) isotopic form. thermofisher.comthermofisher.com The heavy form is synthesized with four deuterium (B1214612) atoms, resulting in a precise mass difference between the two forms. This d0/d4 mass pair allows for differential labeling of two different protein states. For instance, one state can be crosslinked with BS2G-d0 and the other with BS2G-d4. nih.gov After crosslinking, the two samples are combined for analysis.
The mass difference between peptides crosslinked with the d0 and d4 versions of BS2G creates a characteristic isotopic signature in the mass spectrum. This allows for the direct comparison of the abundance of specific crosslinked peptides between the two states.
Facilitation of Crosslinked Peptide Identification and Quantification in Complex Mixtures
In a typical XL-MS experiment, the sample is digested, often with trypsin, to generate a complex mixture of peptides. nih.gov Identifying the low-abundant crosslinked peptides within this mixture can be challenging. The distinct isotopic signature produced by the BS2G-d0/d4 pair aids in the confident identification of crosslinked peptides. nih.gov The presence of doublet signals in the mass spectrum, separated by the known mass difference of the d0/d4 linker, serves as a clear indicator of a crosslinked species.
This differential labeling strategy simplifies the quantification process. By comparing the signal intensities of the light and heavy isotopic peaks for a given crosslinked peptide, researchers can determine the relative abundance of that specific protein interaction or conformation in the two samples being compared. nih.gov This approach is crucial for studying dynamic processes within protein complexes. nih.gov
Applications in Quantitative Proteomics for Structural and Interaction Insights
Quantitative crosslinking with isotope-labeled BS2G provides valuable insights into protein structures and their interactions. thermofisher.comnih.gov This methodology allows for the investigation of conformational changes in proteins and protein complexes upon ligand binding, mutation, or changes in cellular conditions. By quantifying the changes in crosslink abundances, researchers can map the regions of a protein that undergo structural rearrangements.
Furthermore, this technique is powerful for studying the dynamics of protein-protein interactions. It can be used to determine how the association and dissociation of protein subunits are affected by various stimuli. This information is critical for understanding the regulation of cellular processes and the mechanisms of disease.
Analytical Workflows and Data Acquisition Strategies in XL-MS
The success of an XL-MS experiment relies on carefully optimized analytical workflows, from sample preparation to data acquisition and analysis.
Optimized Sample Preparation for XL-MS, Including Digestion and Enrichment of Crosslinked Peptides
A typical XL-MS workflow begins with the crosslinking of the protein or protein complex of interest in solution. nih.gov Following the crosslinking reaction, the sample is proteolytically digested, most commonly with trypsin, to generate a mixture of linear and crosslinked peptides. nih.govthermofisher.com
Due to the low stoichiometry of crosslinking reactions, crosslinked peptides are often present in low abundance compared to their linear counterparts. thermofisher.comthermofisher.com To enhance their detection, various enrichment strategies are employed. These methods often exploit the unique properties of crosslinked peptides, such as their higher molecular weight and charge state. nih.gov Common enrichment techniques include size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography. nih.govthermofisher.com Affinity purification is another strategy, utilizing crosslinkers that contain a tag, such as biotin, for selective capture. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for High-Resolution Analysis
The digested and often enriched peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov High-resolution mass spectrometers are crucial for accurately identifying the complex fragmentation patterns of crosslinked peptides. nih.gov
In the LC-MS/MS workflow, peptides are first separated by liquid chromatography based on their physicochemical properties. As the peptides elute from the chromatography column, they are ionized and introduced into the mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan). Selected precursor ions are then fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). nih.gov The fragmentation data provides the sequence information needed to identify the crosslinked peptides. nih.gov
The development of specialized data analysis software has been critical for interpreting the complex MS/MS spectra of crosslinked peptides and confidently identifying the linkage sites. nih.gov
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Bis(sulfosuccinimidyl)glutarate | BS2G |
| Bis[sulfosuccinimidyl] suberate | BS3 |
| Dimethyl pimelidate dihydrochloride | DMP |
| Disuccinimidyl glutarate | DSG |
| Disuccinimidyl suberate | DSS |
| Disuccinimidyl sulfoxide (B87167) | DSSO |
Advanced Mass Spectrometric Fragmentation Techniques (CID, HCD, ETD, EThcD) for Crosslink Characterization
The precise identification of peptides crosslinked by Bis(sulfosuccinimidyl) glutarate (BS2G) relies on sophisticated tandem mass spectrometry (MS/MS) fragmentation techniques. The choice of fragmentation method is critical as it directly impacts the quality of the resulting spectra and the confidence of peptide identification. Commonly employed techniques include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Each of these methods offers unique advantages for the characterization of BS2G-crosslinked peptides.
Collision-Induced Dissociation (CID) is a widely used fragmentation technique that involves the acceleration of precursor ions, causing them to collide with neutral gas molecules. This process results in the cleavage of the most labile bonds, which in peptides are typically the backbone amide bonds, generating b- and y-type fragment ions. For BS2G-crosslinked peptides, CID can effectively fragment the peptide backbones, providing sequence information for both linked peptides. However, CID may sometimes preferentially fragment one of the two peptides, leading to incomplete sequence coverage for the other.
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID technique performed in an HCD cell. It provides higher fragmentation energy than traditional CID, often resulting in a more extensive series of b- and y-ions and fewer low-mass cutoff issues. nih.gov This can be particularly advantageous for the complex fragmentation patterns of crosslinked peptides, leading to more comprehensive sequence information and higher confidence in identification. nih.gov HCD is a popular fragmentation method in crosslinking studies due to its robustness and the rich fragmentation spectra it produces. nih.gov
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of electrons to multiply protonated precursor ions. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve post-translational modifications and to fragment longer peptide sequences more effectively than CID or HCD. For BS2G-crosslinked peptides, ETD can provide complementary fragmentation information, especially for larger crosslinked species where CID and HCD may yield incomplete data.
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) combines the benefits of both ETD and HCD. lcms.cz In this hybrid fragmentation method, precursor ions first undergo ETD, and the resulting fragment ions are then subjected to HCD. lcms.cz This dual fragmentation approach generates a rich spectrum containing b-, y-, c-, and z-type ions, providing highly comprehensive sequence information for both peptides in a BS2G-crosslinked pair. lcms.czthermofisher.com The combination of fragmentation patterns from EThcD can significantly increase the confidence in identifying the exact crosslinked residues. thermofisher.com
The selection of the optimal fragmentation technique, or a combination thereof, is crucial for the successful characterization of BS2G-crosslinked peptides, ensuring accurate identification of the interacting sites within a protein or protein complex.
Computational Analysis and Bioinformatics for Crosslink Identification and Interpretation
The analysis of data from crosslinking mass spectrometry (XL-MS) experiments using BS2G requires specialized computational tools and bioinformatics workflows. These are essential for identifying the crosslinked peptides from the complex MS/MS data, validating the identifications, and interpreting the results in a biological context.
Database Searching Algorithms for the Identification of Crosslinked Peptides
The identification of crosslinked peptides from tandem mass spectra is a significant computational challenge. Unlike standard proteomics, where each spectrum corresponds to a single peptide, in XL-MS, each spectrum represents two peptides covalently linked by the crosslinker. This dramatically increases the search space. If a protein database contains 'n' peptides, the number of potential crosslinked pairs is proportional to n², a phenomenon often referred to as the "n-squared problem". researchgate.net
To address this, specialized database searching algorithms have been developed. These algorithms are designed to handle the complexity of crosslinked peptide identification. Instead of searching for single peptides, these algorithms search for pairs of peptides whose combined mass, plus the mass of the BS2G crosslinker, matches the precursor mass of the acquired MS/MS spectrum.
The general workflow of these algorithms involves:
Generating a list of all possible peptide pairs from a given protein sequence database that could be linked by BS2G.
Calculating the theoretical mass of each peptide pair plus the mass of the BS2G linker.
Matching the theoretical masses to the experimental precursor masses from the MS data.
Generating theoretical fragmentation spectra for the candidate crosslinked peptides.
Scoring the match between the theoretical and experimental MS/MS spectra to identify the best-fitting peptide pair.
To manage the vast search space, these algorithms often employ sophisticated scoring functions and false discovery rate (FDR) estimation to distinguish correct from incorrect identifications. nih.govnih.gov The use of a decoy database, where the sequences are reversed or shuffled, is a common strategy to estimate the FDR and ensure the statistical significance of the identified crosslinks. nih.gov
Software Tools for Crosslink Spectrum Matching and Validation (e.g., XlinkX, pLink, ECL3)
Several software tools are available to facilitate the identification and validation of crosslinked peptides from mass spectrometry data. These tools implement specialized search algorithms and provide user-friendly interfaces for data analysis and visualization. For non-cleavable crosslinkers like BS2G, software such as XlinkX, pLink, and others are commonly used.
XlinkX is a software tool that can be integrated into the Proteome Discoverer platform. hecklab.com It is capable of identifying peptides crosslinked with various reagents, including non-cleavable linkers like BS2G. hecklab.com XlinkX uses a dedicated search algorithm to identify crosslinked peptides and provides advanced features for FDR control and visualization of the annotated spectra. hecklab.comthermofisher.com
pLink is another widely used software for the analysis of crosslinking data. researchgate.net It employs a robust search engine to identify crosslinked peptides from large protein databases. researchgate.netnih.gov pLink provides detailed reports of the identified crosslinks, including the specific residues involved, and allows for manual validation of the spectral matches. nih.gov
ECL3 (Cross-Linking Mass Spectrometry) is a comprehensive data analysis platform for XL-MS. It supports the analysis of data from various crosslinkers and provides tools for the identification, validation, and visualization of crosslinked peptides.
The following table provides a brief overview of some software tools applicable to the analysis of BS2G crosslinking data:
| Software Tool | Key Features | Applicability to BS2G |
|---|---|---|
| XlinkX | Integration with Proteome Discoverer, advanced FDR control, spectrum visualization. hecklab.comthermofisher.com | Yes, supports non-cleavable crosslinkers. |
| pLink | Robust search engine for large databases, detailed reporting of crosslinks. researchgate.netnih.gov | Yes, supports non-cleavable crosslinkers. |
| Kojak | Open-source software that works with a variety of crosslinker chemistries. nih.gov | Yes, supports non-cleavable crosslinkers. |
| StavroX | Identifies various types of crosslinked peptides. nih.gov | Yes, supports non-cleavable crosslinkers. |
| Xi | Works well with lysine-reactive crosslinkers. nih.gov | Yes, as BS2G is lysine-reactive. |
Integration of Crosslinking Data with Computational Structural Modeling and Prediction
The distance constraints derived from BS2G crosslinking experiments are highly valuable for computational structural modeling and prediction. nih.govcbirt.net The known length of the BS2G spacer arm (7.7 Å) provides information about the maximum distance between the alpha-carbons of the crosslinked amino acid residues. nih.gov This information can be used to:
Validate existing protein structures: By comparing the experimentally determined distances with the distances in a known protein structure, the accuracy of the model can be assessed. nih.gov Crosslinks that are consistent with the model provide confidence in its validity, while those that are not may indicate regions of flexibility or alternative conformations. nih.gov
Guide de novo protein structure prediction: The distance restraints from BS2G crosslinks can be incorporated into protein folding algorithms to guide the modeling process towards conformations that are consistent with the experimental data. researchgate.net
Model protein-protein interactions and complexes: Inter-protein crosslinks provide direct evidence of protein-protein interactions and can be used to dock protein subunits and build models of protein complexes. cbirt.netresearchgate.net
Refine low-resolution structural models: Crosslinking data can be used to refine structural models obtained from other techniques, such as cryo-electron microscopy (cryo-EM), by providing higher-resolution information about specific regions of the protein or complex.
Recent advancements in deep learning-based structure prediction, such as AlphaFold, have revolutionized structural biology. The integration of experimental data, including crosslinking-derived distance restraints, into these prediction pipelines has been shown to further improve the accuracy of the predicted models, particularly for challenging targets like protein complexes. cbirt.net
Addressing Challenges in Data Analysis of Complex Crosslinked Mixtures
The analysis of BS2G-crosslinked samples from complex biological mixtures, such as cell lysates or tissues, presents several significant challenges:
Low abundance of crosslinked peptides: Crosslinked peptides are typically present at much lower concentrations than their unmodified counterparts, making their detection and identification difficult. nih.gov
Increased sample complexity: The presence of thousands of proteins in a complex mixture leads to an enormous number of potential crosslinked peptide pairs, exacerbating the "n-squared problem". researchgate.net
Dynamic range issues: The high abundance of certain proteins can mask the signals from less abundant crosslinked species. nih.gov
Non-specific and "random passerby" crosslinking: In a crowded cellular environment, crosslinkers may react with proteins that are in close proximity by chance, rather than due to a specific interaction. nih.gov Distinguishing these non-specific crosslinks from biologically relevant interactions is a major challenge.
To address these challenges, various strategies have been developed, including:
Enrichment of crosslinked peptides: Methods such as size exclusion chromatography (SEC) or affinity purification can be used to enrich for crosslinked peptides, increasing their concentration and improving the chances of identification.
Advanced instrumentation and data acquisition strategies: High-resolution mass spectrometers and optimized data acquisition methods can improve the sensitivity and quality of the data.
Sophisticated bioinformatics tools: As discussed previously, specialized software is essential for managing the complexity of the data and for the accurate identification and statistical validation of crosslinks.
Integration with other data types: Combining crosslinking data with information from other proteomics techniques, such as co-immunoprecipitation or proximity labeling, can help to validate interactions and provide a more comprehensive view of the protein interaction network.
Overcoming these analytical hurdles is crucial for the successful application of BS2G crosslinking in the study of protein structure and interactions in complex biological systems. nih.govnews-medical.net
Comparative Analysis and Methodological Innovations with Bs2g Crosslinker
Comparative Performance with Other Amine-Reactive Crosslinkers
Comparing BS2G with other amine-reactive crosslinkers highlights the impact of specific chemical features on crosslinking outcomes and the resulting structural data.
Distinctions in Spacer Arm Length (e.g., vs. Bis(sulfosuccinimidyl)suberate (BS3), Disuccinimidyl Suberate (DSS)) and its Impact on Distance Constraints
One of the key distinctions between BS2G and crosslinkers like Bis(sulfosuccinimidyl)suberate (BS3) and Disuccinimidyl Suberate (DSS) lies in their spacer arm lengths. BS2G has a shorter spacer arm of 7.7 Å, compared to the 11.4 Å spacer arm of BS3 and DSS. proteochem.comyulab.orgthermofisher.com This difference in length directly impacts the maximum distance between the alpha carbons (Cα) of crosslinked lysine (B10760008) residues that can be bridged by the crosslinker. For BS3 and DSS, the theoretical maximum Cα-Cα distance is approximately 24 Å, although experimental data often show distances up to 26-30 Å due to lysine side chain flexibility and protein dynamics. nih.govacs.org The shorter spacer arm of BS2G imposes a tighter distance constraint, which can be beneficial for obtaining higher-resolution structural information. yulab.org However, using shorter crosslinkers like BS2G has been suggested to result in fewer crosslinks being formed compared to BS3/DSS, potentially leading to a rise in the number of monolinks. researchgate.netbiorxiv.org
Here is a comparison of spacer arm lengths:
| Crosslinker | Spacer Arm Length (Å) | Target Residues | Membrane Permeability | Water Solubility |
| BS2G | 7.7 proteochem.comyulab.orgthermofisher.com | Primary Amines | No proteochem.comthermofisher.com | Yes proteochem.comthermofisher.com |
| BS3 | 11.4 yulab.orgthermofisher.comnih.gov | Primary Amines | No wikipedia.orgmybiosource.com | Yes thermofisher.comwikipedia.orgmybiosource.com |
| DSS | 11.4 yulab.orgthermofisher.comnih.gov | Primary Amines | Yes wikipedia.org | No thermofisher.comwikipedia.org |
| DSG | 7.7 yulab.orgthermofisher.com | Primary Amines | Yes proteochem.comthermofisher.com | No thermofisher.com |
Non-Cleavable Nature of BS2G vs. MS-Cleavable Reagents in Mass Spectrometry Workflows
BS2G is a non-cleavable crosslinker, meaning the covalent bond formed by the crosslinker is stable and does not readily break under typical mass spectrometry fragmentation conditions like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). proteochem.comthermofisher.com This contrasts with MS-cleavable crosslinkers, which contain labile bonds within their spacer arm that are designed to fragment in the mass spectrometer. yulab.orgthermofisher.comacs.org
The non-cleavable nature of BS2G affects the complexity of MS data analysis. Identifying crosslinked peptides with non-cleavable crosslinkers often requires searching a larger "n-squared" search space, where 'n' is the number of peptides, because any peptide could be linked to any other peptide. yulab.org MS-cleavable crosslinkers simplify data analysis by yielding characteristic fragment ions upon fragmentation, which helps in the identification and sequencing of the crosslinked peptides, effectively reducing the search space. yulab.orgthermofisher.comacs.org However, non-cleavable crosslinkers like BS2G and BS3 are widely used and have well-established experimental and computational pipelines, particularly for studying purified proteins and smaller complexes. yulab.orgacs.org
Influence of Crosslinker Hydrophobicity/Polarity on Resulting Crosslink Profiles (e.g., vs. Disuccinimidyl Glutarate (DSG))
The hydrophobicity or polarity of a crosslinker can influence which regions of a protein are preferentially targeted for crosslinking. BS2G is a water-soluble crosslinker due to the presence of sulfonate groups, making it polar and membrane-impermeant. proteochem.comthermofisher.com In contrast, Disuccinimidyl Glutarate (DSG), which has the same spacer arm length as BS2G (7.7 Å) and also reacts with primary amines, is non-polar and membrane-permeable. proteochem.comthermofisher.com
Studies comparing BS2G and DSG have shown that their different polarities lead to distinct crosslink profiles. The polar BS2G tends to preferentially crosslink lysine residues located in more polar regions of a protein, while the non-polar DSG shows a preference for hydrophobic regions. acs.orgresearchgate.netpreprints.org This difference in selectivity, even between crosslinkers of the same length and reactive group, highlights that crosslinker choice can significantly impact the captured distance constraints and the resulting structural information. acs.orgresearchgate.netpreprints.org
Multi-Crosslinker Approaches and Their Synergistic Benefits in Structural Research
Given that different crosslinkers can provide complementary information, employing multi-crosslinker approaches has become a valuable strategy in structural research, particularly in XL-MS. researchgate.net
Combining BS2G Crosslinker with Diverse Crosslinking Chemistries for Enhanced Proteome Coverage
Combining BS2G with crosslinkers targeting different amino acid residues or possessing different properties can enhance proteome coverage and provide a more comprehensive view of protein interactions and structures. While BS2G is amine-reactive, crosslinkers targeting carboxyl groups (e.g., EDC), sulfhydryl groups, or even multi-residue targeting crosslinkers can be used in conjunction. researchgate.net This approach helps to overcome the limitation that certain regions of a protein or protein-protein interfaces may lack the specific residues targeted by a single crosslinker chemistry. researchgate.net By using a diverse set of crosslinkers, researchers can capture a wider range of interactions and structural features.
Strategies for Obtaining Complementary Structural Information and Increased Accuracy
The use of multiple crosslinkers, including BS2G, is a strategy to obtain complementary structural information and increase the accuracy of structural models. yulab.orgresearchgate.net Crosslinkers with different spacer arm lengths, like BS2G (7.7 Å) and BS3/DSS (11.4 Å), provide distance constraints at different resolutions. yulab.org Combining data from crosslinkers of varying lengths can help in capturing interactions within different conformational states of protein complexes and improve computational modeling. researchgate.net Furthermore, as discussed in Section 5.1.3, combining crosslinkers with different polarities, such as BS2G and DSG, can provide information about residues in both polar and hydrophobic environments. acs.orgresearchgate.netpreprints.org The integration of these diverse sets of distance constraints derived from multiple crosslinking experiments leads to a more robust and accurate understanding of protein structures and interaction interfaces. researchgate.net
Future Directions in BS2G-Mediated Research in Structural Biology and Proteomics
The future of BS2G-mediated research lies in refining methodologies to tackle increasingly complex biological systems, improving the efficiency and accuracy of data analysis, and scaling up experiments to achieve proteome-wide structural and interaction mapping.
Development of Enhanced Experimental Protocols for Specific Research Questions
Developing enhanced experimental protocols is crucial for maximizing the utility of BS2G in diverse research contexts. Current efforts focus on improving sample preparation, optimizing crosslinking reactions, and integrating BS2G crosslinking into multi-modal structural biology workflows.
Optimized sample preparation techniques, such as enrichment of cross-linked peptides, are essential for successful proteome-wide XL-MS studies, especially given the high dynamic range of proteomes. This can involve using crosslinkers with affinity tags or enrichable handles, although standard BS2G benefits from general peptide enrichment strategies. nih.gov Fractionation techniques, such as sequential offline size exclusion chromatography and high pH reversed-phase liquid chromatography, can also be applied after crosslinking and digestion to reduce sample complexity and improve coverage in complex mixtures like cell lysates or organelles. biorxiv.org
Tailoring the crosslinking reaction conditions, such as incubation times and crosslinker concentration, can be optimized for specific research questions. While NHS ester-based reactions like BS2G often require specific durations, studies have explored shorter incubation times which might be beneficial for capturing transient interactions. nih.gov The choice of buffer is also critical, avoiding amine-containing buffers during the BS2G reaction. proteochem.com
Furthermore, combining BS2G with complementary crosslinkers that target different amino acid residues or have different spacer arm lengths can provide a more comprehensive set of distance constraints, enhancing the structural information obtained. nih.govnih.gov For instance, using BS2G alongside a zero-length crosslinker like EDC (targeting amines to carboxyls) or crosslinkers with different reactive groups can expand the coverage of captured interactions and structural features. nih.gov The use of isotope-labeled crosslinkers, such as deuterated BS2G (BS2G-d0/d4), is another protocol enhancement that aids in the identification of cross-linked peptides by mass spectrometry, simplifying data analysis by creating characteristic mass doublets. acs.orgnih.govthermofisher.com
Integrating BS2G crosslinking with other structural biology techniques, such as cryo-electron microscopy (cryo-EM), allows for probing protein complex structures at higher resolution, with crosslinking data providing valuable constraints for modeling. researchgate.net XL-MS, including with BS2G, serves as an integrative method when combined with techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) or electron microscopy. acs.org
Advancements in Data Interpretation and Computational Algorithms for Crosslink Analysis
The complexity of interpreting mass spectrometry data from crosslinking experiments necessitates continuous advancements in computational algorithms and software tools. Identifying cross-linked peptides against a background of linear peptides and by-products is a significant challenge. acs.orgnih.gov
Automated data analysis software is crucial for efficiently processing the large datasets generated in XL-MS experiments. nih.gov These algorithms aim to identify cross-linked peptides with high confidence by analyzing fragmentation spectra, which are more complex than those of linear peptides as they contain ions from both linked peptides. acs.orgnih.gov The use of isotope-labeled crosslinkers like BS2G-d0/d4 greatly facilitates this process by providing easily recognizable mass signatures. acs.orgthermofisher.com
Improved scoring algorithms are being developed to enhance the reliability of identifying cross-linked peptides. acs.org Increased understanding of the fragmentation patterns of cross-linked peptides also aids in the development of more effective search engines. nih.gov Reporter ions from cleavable crosslinkers can help filter cross-linked peptide spectra, and integrating this information into scoring algorithms can increase identification confidence. nih.govresearchgate.net While BS2G is non-cleavable, advancements in algorithms for non-cleavable crosslinker data are also progressing.
Potential for High-Throughput and Global Structural Proteomics Applications
A major future direction for BS2G-mediated research is its application in high-throughput and global structural proteomics studies, aiming to provide structural insights on a proteome-wide scale. nih.govnih.govrsc.org XL-MS is increasingly seen as an enabling technology for delineating interaction landscapes of proteomes in their native environments. nih.gov
Applying BS2G crosslinking in conjunction with high-throughput mass spectrometry workflows allows for the potential to capture a vast number of protein interactions and structural constraints within complex biological samples. biorxiv.org While challenges remain regarding sample complexity, dynamic range, and MS throughput, advancements in sample preparation (including fractionation of complex samples and crosslinking of intact organelles) and MS technology are paving the way for deeper proteome coverage. biorxiv.orgionopticks.combiorxiv.org
High-throughput structural proteomics, utilizing techniques like BS2G crosslinking, contributes to a system-wide understanding of protein structure and interactions, which is a long-standing goal in biology. nih.govbiorxiv.org This comprehensive structural information is vital for understanding fundamental biological processes and identifying potential targets for therapeutic development. nih.gov
Q & A
Q. How does BS2G crosslinker interact with lysine residues in proteins, and what factors influence its reactivity in experimental setups?
BS2G is a homobifunctional crosslinker targeting primary amines (lysine residues and N-termini) via its NHS ester groups. Its reactivity is influenced by lysine accessibility, solvent polarity, and local pH. Polar environments enhance BS2G's solubility, while non-polar regions of proteins may limit its efficacy. For example, in BSA, polar regions showed higher BS2G modification due to the crosslinker’s polarity . To optimize reactivity, researchers should adjust buffer conditions (e.g., pH 7–8 for lysine deprotonation) and confirm residue accessibility using structural models or surface accessibility metrics (e.g., SASA calculations) .
Q. What experimental design considerations are critical when using BS2G for protein-protein interaction studies?
Key considerations include:
- Crosslinker-to-protein ratio : Excess BS2G can lead to over-crosslinking and aggregation. A molar ratio of 10:1 (crosslinker:protein) is typical for moderate reaction efficiency .
- Reaction time and quenching : Short incubation times (5–30 minutes) at room temperature minimize nonspecific interactions. Quench with Tris buffer (pH 8.0) to terminate reactions.
- Validation : Use mass spectrometry (MS) to identify crosslinked peptides and computational tools (e.g., MSX-3D) to validate spatial distances (e.g., Cα-Cα thresholds of ≤25 Å for BS2G) .
Q. How does BS2G differ from other amine-reactive crosslinkers like DSG in terms of selectivity and experimental outcomes?
BS2G’s polar sulfonate groups enhance solubility in aqueous buffers, making it suitable for hydrophilic protein regions. In contrast, non-polar crosslinkers like DSG preferentially modify hydrophobic domains. For instance, in BSA, BS2G produced 46 crosslinks in polar regions, while DSG yielded 47 in non-polar regions. Combining both crosslinkers increased total crosslinks by 20–25%, enabling comprehensive structural coverage .
Advanced Research Questions
Q. How can researchers resolve contradictions in crosslinking data when BS2G yields inconsistent lysine modification patterns across replicates?
Inconsistent results often arise from variable lysine accessibility or reaction conditions. To address this:
- Use isotopic labeling (e.g., BS2G-D0/D4) for quantitative MS comparison between replicates .
- Perform triplicate experiments and apply Venn diagram analysis to identify reproducible crosslinks (e.g., 67 common crosslinks in DSG/BS2G mixtures vs. 47 in BS2G alone) .
- Validate outliers using footprinting data (lysine reactivity profiles) and computational accessibility metrics (SASA, pKa) .
Q. What computational strategies integrate BS2G crosslinking data with structural modeling for disordered protein regions?
BS2G is particularly effective for intrinsically disordered regions (IDRs) due to its ability to capture flexible conformations. A validated workflow includes:
- Distance constraints : Apply Cα-Cα distance thresholds (≤25 Å) to filter crosslinks .
- Multi-model scoring : Rank AlphaFold-generated models using crosslink satisfaction metrics (e.g., % of satisfied constraints) and footprinting data (e.g., lysine accessibility) .
- Ensemble modeling : Generate multiple conformers to represent IDR flexibility, as demonstrated in full-length p53 studies .
Q. How can BS2G-based crosslinking be optimized for low-abundance protein complexes without over-crosslinking?
- Pulse-labeling : Introduce BS2G in short, controlled bursts to capture transient interactions.
- Affinity enrichment : Use tagged bait proteins to isolate complexes before crosslinking.
- Data-independent acquisition (DIA) MS : Improve detection of low-abundance crosslinked peptides by reducing signal interference .
Methodological Best Practices
Q. What protocols ensure reproducibility when using BS2G in multi-disciplinary studies (e.g., structural biology and cancer research)?
- Standardized workflows : Adopt stepwise protocols for crosslinking, quenching, and MS sample preparation, as detailed in p53 and proteasome studies .
- Cross-disciplinary validation : Correlate BS2G data with orthogonal techniques (e.g., cryo-EM, NMR) to confirm structural hypotheses .
- Data sharing : Provide raw MS files, crosslink tables, and modeling scripts in supplementary materials to enable replication .
Q. How can BS2G be applied to study post-translational modifications (PTMs) that compete with lysine crosslinking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
